REACTION_CXSMILES
|
[CH3:1][O:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1.C1([Li])C=CC=CC=1.[CH3:17][N:18]=[C:19]=[S:20].Cl>C1C=CC=CC=1.CCOCC.O.C1C=CC=CC=1>[CH3:1][O:2][CH:3]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][N:5]=1)[C:19]([NH:18][CH3:17])=[S:20] |f:4.5|
|
Name
|
|
Quantity
|
4.4 g
|
Type
|
reactant
|
Smiles
|
COCC1=NC=CC=C1
|
Name
|
|
Quantity
|
0.04 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)[Li]
|
Name
|
benzene ether
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1.CCOCC
|
Name
|
|
Quantity
|
2.6 g
|
Type
|
reactant
|
Smiles
|
CN=C=S
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
STIRRING
|
Details
|
The resulting solution is stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
the solution is cooled
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
WASH
|
Details
|
the organic phase is washed with water
|
Type
|
EXTRACTION
|
Details
|
then extracted with chloroform
|
Type
|
WASH
|
Details
|
The chloroform extracts are washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
Filtration and removal of solvent
|
Type
|
CUSTOM
|
Details
|
gives a residue which
|
Type
|
CUSTOM
|
Details
|
is recrystallized from isopropyl ether/ethanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
COC(C(=S)NC)C1=NC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |